6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-12-14(9-19-23-12)10-20-4-6-21(7-5-20)17(22)13-2-3-15-16(8-13)24-11-18-15/h2-3,8-9,11H,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCYCHDWSXXPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole typically involves multi-step organic reactions. One common method involves the initial formation of the oxazole ring, followed by the introduction of the piperazine moiety, and finally, the attachment of the benzothiazole ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions to maximize yield and purity is essential. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxazole derivatives, while reduction can produce different piperazine derivatives.
Scientific Research Applications
6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : The target compound can be synthesized via piperazine coupling reactions, as demonstrated for analogous benzothiazole-piperazine derivatives .
- Biological Potential: Benzothiazole derivatives exhibit broad bioactivity; the methyloxazole and piperazine groups may synergistically target enzymes like kinases or GPCRs .
- ADME Properties : Piperazine improves water solubility, while methyloxazole balances lipophilicity, suggesting favorable oral bioavailability compared to purely aromatic derivatives .
Biological Activity
The compound 6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole is a novel molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its unique structure combines a benzothiazole moiety with a piperazine and oxazole group, which are known for their pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that compounds containing benzothiazole and oxazole rings exhibit various mechanisms of action, including:
- Inhibition of Cancer Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines.
- Induction of Apoptosis : Studies suggest that it may induce programmed cell death in cancer cells, a crucial mechanism for effective cancer therapy.
- Targeting Kinases : The presence of piperazine suggests potential interactions with kinase pathways involved in cancer progression.
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound. For instance, a study reported that derivatives similar to this compound exhibited IC50 values indicating potent activity against HepG2 (liver cancer) and HCT116 (colon cancer) cell lines. The introduction of the piperazine moiety was found to enhance solubility and bioactivity compared to earlier derivatives without this modification .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 12.5 |
| This compound | HCT116 | 15.0 |
Selectivity and Toxicity
The selectivity of the compound towards cancer cells over normal cells is crucial for its therapeutic potential. In vitro studies have shown that at concentrations as low as 10 µM, the compound selectively induced cytotoxicity in lung cancer A549 cells while sparing non-cancerous HepaRG hepatocytes . This selectivity is vital for minimizing side effects in potential clinical applications.
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
- Case Study on HepG2 Cells : In a controlled study involving HepG2 cells, treatment with the compound led to a significant decrease in cell viability, indicating its potential as an effective anticancer agent.
- Comparative Study with Other Derivatives : A comparative analysis between this compound and other benzothiazole derivatives showed that it had superior solubility and bioactivity profiles, making it a promising candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
